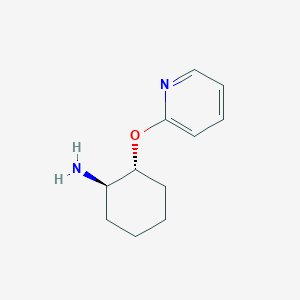

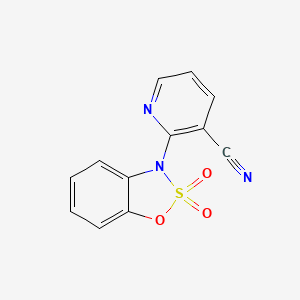

(1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically include the formation of amine groups attached to a pyridine ring. For instance, the synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by various spectroscopic techniques, suggesting a methodical approach to the synthesis of pyridinyl amines . Although the exact synthesis of (1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyridinyl amines is often confirmed using techniques such as NMR, FTIR, UV-Vis, mass spectrometry, and X-ray diffraction . These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. For the compound of interest, such analyses would likely reveal the stereochemistry of the cyclohexan-1-amine moiety and the orientation of the pyridin-2-yloxy group.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions specific to (1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine. However, pyridinyl amines are known to participate in various chemical reactions, often acting as ligands in coordination chemistry or as intermediates in the synthesis of pharmaceuticals . The reactivity of the compound would be influenced by the electron-donating or withdrawing properties of the substituents attached to the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinyl amines can be inferred from their structural characteristics. For example, the presence of hydrogen bonding, as seen in the crystal structure of related compounds, suggests that (1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine may also exhibit such intermolecular interactions, which could affect its solubility and melting point . The lipophilicity of the compound would be influenced by the substituents on the pyridine ring, as seen in the structure-activity relationships of antimalarial (1H-pyridin-4-ylidene)amines .

Relevant Case Studies

While the papers provided do not contain case studies on the specific compound, they do offer insights into the potential applications of pyridinyl amines. For instance, derivatives of pyridinyl amines have been evaluated for their antimalarial activity, indicating the potential for (1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine to be assessed in a similar context . Additionally, the supramolecular characteristics of pyridinyl amines, such as π-π stacking and hydrogen bonding, could be relevant for the design of new materials or pharmaceuticals .

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

(1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine has been explored in the field of organic synthesis and catalysis. Londregan, Jennings, and Wei (2010) demonstrated its utility in the synthesis of 2-aminopyridines, presenting a mild alternative to traditional chemistry for the generation of these compounds (Londregan, Jennings, & Wei, 2010). Additionally, Kostenko, Kucherenko, and Zlotin (2018) utilized derivatives of this compound in the design of recyclable C2-symmetric tertiary amine-squaramide organocatalysts for asymmetric synthesis (Kostenko, Kucherenko, & Zlotin, 2018).

Luminescent Properties and Optical Materials

Cheng, Cao, Zhang, Zhang, Gou, and Fang (2013) explored its application in the creation of chiral mononuclear and one-dimensional cadmium(II) complexes. These complexes exhibit luminescent properties, indicating potential as optical materials (Cheng et al., 2013).

Tautomerism and Molecular Structure

The compound has been studied for its role in intramolecular hydrogen bonding and tautomerism. Nazır, Yıldız, Yılmaz, Tahir, and Ülkü (2000) investigated Schiff bases incorporating this compound, examining their tautomerism and molecular structures (Nazır et al., 2000).

Macrocyclic Ligands and Complexes

The use of (1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine in the synthesis of macrocyclic ligands and complexes has been studied by Rezaeivala and Keypour (2014), highlighting its importance in coordination chemistry (Rezaeivala & Keypour, 2014).

Chemical Reactions and Mechanisms

Its involvement in various chemical reactions and mechanisms, such as cyclohexene oxide/carbon dioxide copolymerization, has been investigated by Devaine-Pressing, Dawe, and Kozak (2015), demonstrating its versatility in catalysis (Devaine-Pressing, Dawe, & Kozak, 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h3-4,7-10H,1-2,5-6,12H2/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZPPXGITMTHFX-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)

![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)

![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide](/img/structure/B3012690.png)

![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)